Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a fused cyclopropane-piperidine system. Its molecular formula is C₁₁H₁₉NO₃ (molar mass: 213.27 g/mol), with a tert-butyl carboxylate group at the 3-position and a hydroxyl group at the 1-position of the bicyclo[4.1.0]heptane scaffold . The stereochemistry (1S,6S) confers rigidity to the structure, making it a valuable intermediate in medicinal chemistry for designing conformationally constrained analogs. This compound is synthesized via cyclopropanation of piperidine derivatives followed by protective group strategies, as evidenced by its role as a precursor in the synthesis of iminosugars and other bioactive molecules .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
UTIYDNAIHWABOU-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxymethyl pyridine.
Intermediate Formation: Through a series of reactions, including protection and functional group transformations, an intermediate compound is formed.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Final Product:
Chemical Reactions Analysis
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Substituent Modifications
- (1S,4S,5S,6S,7S)-7-(Hydroxymethyl)-4-methyl-3-azabicyclo[4.1.0]heptan-5-ol (6a) :
This derivative replaces the tert-butyl carboxylate with a hydroxymethyl group and introduces a methyl substituent at the 4-position. The absence of the tert-butyl group reduces steric bulk, while the hydroxymethyl enhances hydrophilicity. NMR data (¹H: δ 3.98 ppm for CHOH; ¹³C: 68.2 ppm for C-OH) confirm structural differences . - tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Replacing the hydroxyl group with an oxygen atom (7-oxa) alters the electronic properties and ring strain. The molecular formula is C₁₀H₁₇NO₃ (molar mass: 199.25 g/mol), with a lower molecular weight due to the loss of a hydroxyl hydrogen .
- tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate: Substitution of the hydroxyl group with a formyl moiety introduces electrophilic reactivity (aldehyde functionality). This compound (C₁₂H₁₉NO₃, molar mass: 225.28 g/mol) is used in nucleophilic addition reactions .
Boron-Containing Derivatives
- The molecular weight increases to 352.19 g/mol .
Physicochemical and Spectral Properties
Biological Activity
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, with CAS Number 2940869-26-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- Boiling Point : Predicted to be approximately 302.9 ± 25.0 °C .
Research indicates that this compound may interact with various biological targets, leading to diverse pharmacological effects:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it was found to inhibit β-glucosidase and β-galactosidase, reducing their activity significantly at higher concentrations .
- Biochemical Interactions : The compound's structure suggests potential interactions with receptor sites or enzymes that are critical in biochemical pathways, potentially affecting processes such as signal transduction and metabolic regulation .
Pharmacological Applications
The compound has shown promise in several pharmacological applications:
- Analgesic Development : It serves as an intermediate in the synthesis of novel analgesics, contributing to pain management therapies.
- Anti-inflammatory Agents : Studies indicate that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Biochemical Research : Researchers utilize this compound to study enzyme mechanisms and interactions, aiding in the understanding of biochemical pathways .
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that compounds derived from this bicyclic structure exhibited significant inhibition of glycosidases, which are crucial for carbohydrate metabolism .
- Another research effort focused on synthesizing new derivatives that maintain or enhance biological activity while minimizing toxicity . These derivatives were tested for their effects on various cell lines, indicating a potential for therapeutic applications.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and applications of this compound compared to related compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Enzyme inhibition (β-glucosidase, β-galactosidase) | Analgesics, anti-inflammatory agents |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Similar enzyme inhibition; additional anti-cancer properties | Pharmaceutical development |
| Other piperidine derivatives | Varying degrees of enzyme inhibition; some exhibit cytotoxic effects | Antiviral and anticancer drugs |
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves hydroxylation of azabicyclo intermediates, as seen in analogous compounds. For example, dihydroxylation using N-methylmorpholine-N-oxide (NMO) and potassium osmate in acetone-water mixtures can yield hydroxylated bicyclic structures . Optimization may include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) for improved solubility.
- Catalyst Loading : Adjusting osmate concentrations to balance reaction rate and byproduct formation.
- Temperature Control : Room temperature (20–25°C) to minimize epimerization.
- Yield Monitoring : Use TLC or HPLC to track reaction progression and terminate at optimal conversion (e.g., 24–48 hours) .
Q. Which analytical techniques are critical for assessing purity and stereochemical integrity?
- Methodological Answer :
- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) to resolve overlapping signals and assign stereocenters. reports δH values (e.g., 3.4–5.0 ppm for hydroxyl and bridgehead protons) for similar bicyclic systems .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert atmosphere (argon/nitrogen) in amber vials to prevent oxidation and hydrolysis .
- Desiccants : Use silica gel or molecular sieves in storage containers to mitigate moisture absorption.
- Stability Monitoring : Periodic NMR or HPLC analysis to detect degradation (e.g., tert-butyl group cleavage or hydroxyl oxidation) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and confirm bicyclic connectivity .
- X-ray Crystallography : For absolute stereochemical assignment, particularly if synthetic routes introduce ambiguous configurations.
- Comparative Analysis : Cross-reference IR νmax values (e.g., 3400 cm⁻¹ for hydroxyl stretches) and δH shifts with published data for structurally related azabicyclo compounds .
Q. What strategies enable selective functionalization of the hydroxyl group without disrupting the bicyclic core?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyl group before further reactions (e.g., alkylation or acylation) .
- Mild Reaction Conditions : Employ low-temperature (<0°C) or catalytic methods (e.g., DMAP for esterifications) to avoid ring strain or retro-Diels-Alder reactions.
- Monitoring : Use FT-IR to confirm functional group transformations (e.g., disappearance of –OH stretches post-silylation) .
Q. How can researchers design experiments to evaluate the compound’s reactivity under varying conditions (e.g., pH, temperature)?
- Methodological Answer :
- Split-Plot Experimental Design : Adapt agricultural split-plot methodologies ( ) to chemical studies:
- Main Plots : pH levels (e.g., 3, 7, 11).
- Subplots : Temperatures (e.g., 25°C, 40°C, 60°C).
- Replicates : Triplicate runs to assess reproducibility.
- Response Variables : Degradation kinetics (via HPLC) and byproduct profiles (via LC-MS) .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields or stereochemical outcomes be investigated?
- Methodological Answer :
- Yield Discrepancies : Compare catalyst systems (e.g., OsO4 vs. Sharpless conditions) and solvent polarities. reports yields ranging from 9% to 93% for similar hydroxylations, highlighting solvent-dependent efficiency .
- Stereochemical Conflicts : Use NOESY NMR to detect through-space correlations and validate proposed configurations. Re-synthesize intermediates with chiral auxiliaries to isolate stereoisomers .
Application in Organic Synthesis
Q. What role does this compound play as a building block in complex molecule synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
